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Compound of Interest

Compound Name: (R)-1-Cbz-3-cyanopyrrolidine

Cat. No.: B1520842 Get Quote

An In-Depth Technical Guide to (R)-1-Cbz-3-cyanopyrrolidine

Abstract
(R)-1-Cbz-3-cyanopyrrolidine is a chiral building block of significant interest in medicinal

chemistry and drug development. Its unique stereochemistry and bifunctional nature, featuring

a protected amine and a versatile nitrile group, make it a valuable intermediate for synthesizing

complex, biologically active molecules. This guide provides a comprehensive technical

overview of its physical and chemical properties, predicted spectroscopic profile, a validated

synthetic pathway, and robust analytical methodologies for quality control. It is intended for

researchers, chemists, and drug development professionals who require a practical and

scientifically grounded understanding of this compound for laboratory applications.

Introduction: The Role of a Chiral Synthon
In the landscape of modern drug discovery, the demand for enantiomerically pure compounds

is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate

its pharmacological activity, efficacy, and safety profile. (R)-1-Cbz-3-cyanopyrrolidine (Figure

1) emerges as a critical synthon in this context. The pyrrolidine ring is a privileged scaffold

found in numerous natural products and pharmaceuticals. The (R)-configuration at the C3

position provides a fixed stereocenter, while the nitrile group serves as a versatile chemical

handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, thereby

enabling the exploration of diverse chemical space. The benzyloxycarbonyl (Cbz) protecting
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group ensures the stability of the pyrrolidine nitrogen, allowing for selective reactions at the

nitrile position before its strategic removal under well-established conditions.

Figure 1. Chemical Structure of (R)-1-Cbz-3-cyanopyrrolidine

Physicochemical Properties
The physical properties of a compound are foundational to its handling, storage, and

application in synthetic chemistry. The data for (R)-1-Cbz-3-cyanopyrrolidine, compiled from

various sources, are summarized in Table 1.

Appearance: The compound is typically described as a solid at room temperature[1].

Depending on the degree of purity and the method of isolation, its appearance can range from

an off-white to a pale yellow solid. Some sources may describe it as a pale yellow to yellow-

brown liquid, which could indicate the presence of impurities or residual solvent[2]. For

analytical and synthetic purposes, the solid form is preferred.

Solubility: While extensive quantitative solubility data is not widely published, its structural

analogue, (R)-1-Boc-3-cyanopyrrolidine, is noted to be soluble in organic solvents[3]. Based on

its structure, which includes both polar (nitrile, carbamate) and nonpolar (benzyl group)

moieties, (R)-1-Cbz-3-cyanopyrrolidine is expected to be soluble in a range of common

organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and polar

aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[4]. It is

expected to have limited solubility in water and nonpolar solvents like hexanes.

Optical Rotation: Specific optical rotation data for (R)-1-Cbz-3-cyanopyrrolidine is not readily

available in the reviewed literature. However, the closely related precursor, (R)-(-)-1-Cbz-3-

aminopyrrolidine, is levorotatory, with a specific rotation [α]D of -2 to -4 degrees (c=1 in
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methanol)[5]. It is therefore anticipated that (R)-1-Cbz-3-cyanopyrrolidine will also be

levorotatory, though experimental verification is essential for batch-specific quality control.

Property Data Source(s)

Molecular Formula C₁₃H₁₄N₂O₂ [1]

Molecular Weight 230.26 g/mol [1]

CAS Number
188846-99-3 (racemate),

329012-80-8 (R-isomer)
[1][2]

Appearance Off-white to pale yellow solid [1]

Melting Point

Data not available.

Recommended: Experimental

determination.

Purity Typically ≥97% [1]

Solubility
Soluble in DCM, EtOAc,

Acetone, DMSO, Methanol
[3][4]

Optical Rotation [α]D
Data not available. Expected

to be levorotatory.
[5]

Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for structure verification and purity assessment. As

experimental spectra are not consistently published, this section provides a predicted analysis

based on the known chemical structure and established principles of NMR and IR

spectroscopy[6][7][8].

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the presence of rotamers arising

from restricted rotation around the carbamate C-N bond. This can lead to the broadening or

splitting of signals associated with the pyrrolidine ring and the Cbz group.
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δ 7.40 - 7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the

phenyl ring on the Cbz group.

δ 5.15 ppm (s, 2H): A singlet corresponding to the two benzylic protons (-O-CH₂-Ph). This

signal may appear as two doublets if the protons are diastereotopic.

δ 3.80 - 3.40 ppm (m, 4H): A series of complex multiplets corresponding to the four protons

on the pyrrolidine ring at positions C2 and C5 (-N-CH₂- and -N-CH₂-CH(CN)).

δ 3.30 - 3.10 ppm (m, 1H): A multiplet for the proton at the chiral center, C3 (-CH-CN).

δ 2.40 - 2.20 ppm (m, 2H): A multiplet corresponding to the two protons on the pyrrolidine

ring at position C4 (-CH-CH₂-CH₂).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The carbon spectrum will also reflect the presence of rotamers.

δ 154.5 ppm: Carbamate carbonyl carbon (C=O).

δ 136.0 ppm: Quaternary aromatic carbon of the phenyl ring attached to the benzylic group.

δ 128.6, 128.2, 128.0 ppm: Aromatic carbons of the phenyl ring.

δ 121.0 ppm: Nitrile carbon (-C≡N).

δ 67.5 ppm: Benzylic carbon (-O-CH₂-Ph).

δ 45-55 ppm: Pyrrolidine ring carbons at C2 and C5. These are often split due to rotamers.

δ 30-35 ppm: Pyrrolidine ring carbon at C4.

δ 25-30 ppm: Pyrrolidine ring carbon at C3 (the chiral center).

Predicted Infrared (IR) Spectrum
The IR spectrum provides clear confirmation of the key functional groups.

3050-3030 cm⁻¹: Aromatic C-H stretching.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2980-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine and benzyl groups.

~2250 cm⁻¹: A sharp, medium-intensity absorption characteristic of the nitrile (C≡N)

stretch[7]. The intensity of this peak is crucial for monitoring the conversion from a hydroxyl

precursor.

~1700 cm⁻¹: A strong, sharp absorption corresponding to the carbamate carbonyl (C=O)

stretch[7].

~1420 cm⁻¹: Absorption from the C-N stretching of the carbamate.

~1230 cm⁻¹: C-O stretching of the carbamate.

750-700 cm⁻¹: Bending vibrations characteristic of a monosubstituted benzene ring.

Synthesis and Purification
A reliable and scalable synthesis is essential for the practical application of (R)-1-Cbz-3-
cyanopyrrolidine. A chemically robust and logical approach involves a two-step conversion

from the commercially available (R)-1-Cbz-3-hydroxypyrrolidine. This method avoids harsh

conditions that could risk racemization.

Synthetic Workflow
The synthesis proceeds via activation of the hydroxyl group to form a good leaving group (e.g.,

a mesylate or tosylate), followed by an Sₙ2 nucleophilic substitution with a cyanide salt.
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Step 1: Activation of Hydroxyl Group

Step 2: Nucleophilic Substitution (Cyanation)

(R)-1-Cbz-3-hydroxypyrrolidine

Intermediate Mesylate/Tosylate Ester

Mesylation

Methanesulfonyl Chloride (MsCl)
Triethylamine (TEA)

Dichloromethane (DCM), 0°C to RT

(R)-1-Cbz-3-cyanopyrrolidine
(Final Product)

SN2 Reaction

Sodium Cyanide (NaCN)
Dimethyl Sulfoxide (DMSO)

~60-80°C

Click to download full resolution via product page

Diagram 1: Synthetic workflow for (R)-1-Cbz-3-cyanopyrrolidine.

Experimental Protocol: Synthesis
Rationale: This protocol uses methanesulfonyl chloride for activation as mesylates are highly

reactive leaving groups. Triethylamine acts as a base to neutralize the HCl byproduct. The

subsequent Sₙ2 reaction is performed in DMSO, a polar aprotic solvent that effectively solvates

the sodium cation, leaving a "naked" and highly nucleophilic cyanide anion, which promotes a

fast and efficient reaction while minimizing side reactions.

Materials:

(R)-1-Cbz-3-hydroxypyrrolidine (1.0 eq)

Methanesulfonyl chloride (1.2 eq)

Triethylamine (1.5 eq)
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Sodium cyanide (1.5 eq)

Dichloromethane (DCM), anhydrous

Dimethyl sulfoxide (DMSO), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Activation:

Dissolve (R)-1-Cbz-3-hydroxypyrrolidine in anhydrous DCM (approx. 0.2 M concentration)

in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

Cool the solution to 0°C using an ice bath.

Slowly add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC

(Thin Layer Chromatography) until the starting material is consumed.

Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash

sequentially with 1M HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure. The crude mesylate is typically used in the next step without further purification.

Cyanation:

Dissolve the crude mesylate from the previous step in anhydrous DMSO.
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Add sodium cyanide in one portion. Caution:Cyanide salts are highly toxic. Handle with

extreme care in a well-ventilated fume hood using appropriate personal protective

equipment.

Heat the mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC for the formation of

the product.

After completion, cool the reaction to room temperature and dilute with a large volume of

water.

Extract the aqueous mixture multiple times with ethyl acetate.

Combine the organic extracts and wash thoroughly with brine to remove residual DMSO.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude product.

Purification
The crude (R)-1-Cbz-3-cyanopyrrolidine is typically purified by flash column chromatography

on silica gel.

Stationary Phase: Silica gel (230-400 mesh).

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and

gradually increasing to 30-40% EtOAc) is generally effective.

Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product

are combined and concentrated under reduced pressure to afford the final compound as an

off-white to pale yellow solid.

Quality Control & Analytical Methods
Ensuring the purity and identity of (R)-1-Cbz-3-cyanopyrrolidine is critical. High-Performance

Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.

HPLC Analysis Workflow
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Sample Preparation
(1 mg/mL in Acetonitrile)

HPLC System Setup
(Column, Mobile Phase, Detector)

Injection & Data Acquisition
(10 µL injection volume)

Chromatogram Analysis
(Peak Integration, Purity Calculation)

Report Generation
(Purity %, Impurity Profile)

Click to download full resolution via product page

Diagram 2: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol for Purity Analysis
Rationale: This reverse-phase HPLC method utilizes a C18 column, which separates

compounds based on their hydrophobicity. The Cbz-protected pyrrolidine is sufficiently

nonpolar to be retained. A mobile phase of acetonitrile and water provides the necessary

polarity gradient for elution. Trifluoroacetic acid (TFA) is added to improve peak shape by

suppressing the ionization of any free silanol groups on the silica support and ensuring that any

acidic or basic impurities are protonated. UV detection at 254 nm is ideal due to the strong

absorbance of the phenyl ring in the Cbz group[9][10].
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Parameter Condition

Column C18, 4.6 x 250 mm, 5 µm particle size

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient

0-20 min: 30% B to 90% B20-25 min: Hold at

90% B25-26 min: 90% B to 30% B26-30 min:

Hold at 30% B (re-equilibration)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 254 nm

Injection Volume 10 µL

Sample Preparation 1 mg/mL solution in Acetonitrile

Run Time 30 minutes

Data Interpretation: A successful analysis will show a single major peak corresponding to (R)-1-
Cbz-3-cyanopyrrolidine. Purity is calculated based on the area percentage of the main peak

relative to the total area of all observed peaks. For enantiomeric purity analysis, a chiral HPLC

method (e.g., using a Chiralpak column) would be required.

Handling, Storage, and Safety
Handling:

As with all nitrile-containing compounds, (R)-1-Cbz-3-cyanopyrrolidine should be handled

in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and nitrile gloves.

Avoid inhalation of dust and contact with skin and eyes.
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Storage:

Store the compound in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong acids, bases, and oxidizing agents.

For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or

argon) is recommended to prevent degradation.

Safety:

While a specific safety data sheet (SDS) for this exact compound may be limited,

compounds with similar structures are known to be harmful if swallowed or inhaled.

In case of accidental contact, wash skin thoroughly with soap and water. For eye contact,

rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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